molecular formula C13H6Cl2F4O B14055987 (3',4'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol

(3',4'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol

Cat. No.: B14055987
M. Wt: 325.08 g/mol
InChI Key: HLJIAEFOJQJTQE-UHFFFAOYSA-N
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Description

(3',4'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol is a high-purity, synthetic organic compound designed for research and development applications. It belongs to the class of fluorinated biphenyls, characterized by a benzene ring substituted with a methanol group and four fluorine atoms, and a second benzene ring with two chlorine atoms at the 3' and 4' positions . This unique structure makes it a valuable multifunctional scaffold, particularly in medicinal chemistry and materials science. The electronegative fluorine and chlorine atoms can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity, making it a candidate for structure-activity relationship (SAR) studies in drug discovery . The primary alcohol (-CH2OH) group serves as a versatile chemical handle for further synthetic modification. Researchers can readily functionalize this group through reactions such as esterification, oxidation to the corresponding aldehyde or carboxylic acid, or ether formation, enabling the creation of a diverse library of derivatives for screening . As a complex organic intermediate, its potential research applications include serving as a precursor in the synthesis of more advanced pharmaceutical candidates, ligands for catalysis, or monomers for specialized polymers. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Properties

Molecular Formula

C13H6Cl2F4O

Molecular Weight

325.08 g/mol

IUPAC Name

[4-(3,4-dichlorophenyl)-2,3,5,6-tetrafluorophenyl]methanol

InChI

InChI=1S/C13H6Cl2F4O/c14-7-2-1-5(3-8(7)15)9-12(18)10(16)6(4-20)11(17)13(9)19/h1-3,20H,4H2

InChI Key

HLJIAEFOJQJTQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=C(C(=C2F)F)CO)F)F)Cl)Cl

Origin of Product

United States

Preparation Methods

Biphenyl Core Construction via Suzuki-Miyaura Coupling

The foundational step in synthesizing this compound is the formation of the biphenyl backbone. The Suzuki-Miyaura cross-coupling reaction is employed to link aromatic rings while preserving functional groups.

Reaction Conditions and Catalysts

  • Catalyst System : Palladium(II) chloride with 1,1'-bis(diphenylphosphino)ferrocene (PdCl₂(dppf)) or Pd(PPh₃)₂Cl₂.
  • Base : Cesium carbonate (Cs₂CO₃) in a 2:1 molar ratio relative to the boronic acid.
  • Solvent : A 1:1 mixture of tetrahydrofuran (THF) and dimethylformamide (DMF).
  • Temperature : 90°C under nitrogen atmosphere for 1 hour.
Example Protocol:
  • Combine 3',4'-dichlorophenylboronic acid (3.98 mmol), 4-bromo-2,3,5,6-tetrafluorophenylmethanol (3.62 mmol), Cs₂CO₃ (7.24 mmol), and PdCl₂(dppf) (0.181 mmol) in DMF/THF.
  • Heat at 90°C under nitrogen, followed by ether extraction and silica gel purification.

Yield : >95% for analogous biphenylmethanol derivatives.

Introduction of the Methanol Functional Group

The hydroxymethyl group is introduced via two primary routes:

Route A: Boronic Acid-Mediated Direct Coupling

  • Boronic Acid Precursor : 4-(Hydroxymethyl)phenylboronic acid is coupled with a halogenated aryl bromide.
  • Advantage : Single-step introduction of the alcohol group without post-coupling modifications.

Route B: Post-Coupling Reduction

  • Oxidation of Methyl Group : Treat 4-methylbiphenyl with KMnO₄ in acidic conditions to form 4-carboxylic acid.
  • Reduction to Alcohol : Reduce the carboxylic acid using lithium aluminum hydride (LiAlH₄) in THF.

Typical Yield : Quantitative for reduction steps.

Industrial-Scale Optimization

Large-scale production prioritizes cost efficiency and safety:

  • Catalyst Recycling : Pd recovery via filtration and reuse reduces costs.
  • Solvent Selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether).
  • Continuous Flow Systems : Enhance reaction control and scalability for halogenation steps.

Challenges and Mitigation Strategies

Challenge Solution
Regioselectivity in Halogenation Use directing groups (e.g., -COOH) to control substitution sites.
Pd Catalyst Deactivation Add phosphine ligands to stabilize Pd intermediates.
Purification Complexity Employ flash chromatography with cyclohexane/ethyl acetate (9:1).

Scientific Research Applications

(3’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol has various applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying halogenated biphenyls.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Biphenyl Derivatives

(a) 5,5'-Dichloro-2,2'-dihydroxy-tetraphenylsuccinodilactone
  • Structure : A dichlorinated biphenyl lactone with hydroxyl groups.
  • Properties: Melting point 191–193°C, synthesized via oxidative coupling with Ca(MnO₄)₂ .
  • Comparison: The absence of fluorine and presence of lactone rings in this compound reduce its polarity compared to the target molecule. The methanol group in (3',4'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol likely enhances solubility in polar solvents, whereas the lactone derivative exhibits higher thermal stability due to rigid ring structures.
(b) C.I. Pigment Red 202 (2,9-Dichloro-5,12-dihydroquinone[2,3-b]acridine-7,14-dione)
  • Structure : A dichloro-acridine derivative used as a polymer additive.
  • Properties : Approved for use ≤1.0% in polymers under specific food-contact conditions .
  • Comparison: The acridine core and lack of fluorine substituents make Pigment Red 202 less electronegative but more thermally stable. The target compound’s fluorine atoms may increase resistance to oxidation but reduce compatibility with non-polar matrices.

Fluoro-Chloro Aromatic Alcohols

(a) JOE (4',5'-Dichloro-2',7'-dimethoxy-5(6)-carboxyfluorescein)
  • Structure : A fluorescein derivative with dichloro and dimethoxy groups.
  • Properties : Used as a fluorescent probe due to its carboxyfluorescein core .
  • However, the methanol group in the target compound lacks the carboxylic acid functionality of JOE, limiting its use in pH-sensitive applications.

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Weight (g/mol) Halogen Substituents Functional Groups Melting Point (°C) Key Applications
This compound ~352.1 (calculated) 2×Cl, 4×F Methanol Not reported Research chemical
5,5'-Dichloro-2,2'-dihydroxy-tetraphenylsuccinodilactone ~524.9 (estimated) 2×Cl Lactone, hydroxyl 191–193 Synthetic intermediate
C.I. Pigment Red 202 393.2 2×Cl Acridine, quinone Not reported Polymer additive
JOE ~585.3 2×Cl Carboxyfluorescein Not reported Fluorescent probe

Research Findings and Implications

  • Synthetic Pathways: Analogous dichloro-fluoro compounds often employ oxidative coupling (e.g., KMnO₄/Ca(MnO₄)₂) or halogenation reactions. The target compound’s synthesis may involve Friedel-Crafts alkylation or nucleophilic substitution .
  • Regulatory Considerations : Dichloro-aromatic compounds like Pigment Red 202 are regulated at ≤1% in polymers for food-contact applications . Similar restrictions may apply to the target compound if commercialized.
  • Crystallography : Programs like SHELXL are critical for resolving complex halogenated structures, suggesting its utility in characterizing the target molecule .

Biological Activity

The compound (3',4'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol is a synthetic organic molecule notable for its biphenyl structure with multiple halogen substitutions and a hydroxymethyl group. This unique configuration contributes to its chemical stability and potential biological activity, making it of interest in medicinal chemistry and material science.

  • Molecular Formula : C13H6Cl2F4O
  • Molecular Weight : 325.084 g/mol
  • CAS Number : 1361725-48-5

The presence of chlorine and fluorine atoms enhances the compound's reactivity and interactions with biological systems. This section summarizes its potential applications and biological activities.

Biological Activity Overview

Research indicates that the compound may exhibit various biological activities, including antimicrobial and anticancer effects. The following table summarizes its potential biological activities alongside related compounds:

Compound NameStructural FeaturesNotable Properties
This compoundBiphenyl core with multiple halogensPotential antimicrobial and anticancer
Bisphenol ATwo phenolic groupsEndocrine disruptor
2-FluorobiphenylBiphenyl core with one fluorineUsed in organic synthesis
4-ChlorobiphenylBiphenyl core with one chlorineKnown for environmental persistence

This comparison highlights the unique properties of this compound due to its combination of halogen substituents.

Antimicrobial Activity

Recent studies have evaluated the compound's antibacterial properties. In vitro assays demonstrated that it possesses significant antimicrobial activity against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values were determined against common pathogens such as E. coli, S. aureus, and P. aeruginosa.

A study reported that the MIC against P. aeruginosa was found to be lower than that of kanamycin, indicating a strong antibacterial potential .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary findings suggest that it may induce apoptosis in cancer cell lines through specific enzymatic inhibition mechanisms. For example:

  • Inhibition of Enzymatic Activity : The compound was shown to inhibit key enzymes involved in cancer cell metabolism, leading to reduced cell viability in vitro .

Case Study: Enzymatic Inhibition

In a detailed study assessing the biological activities of various compounds, this compound was compared with known inhibitors like brequinar. The results indicated that it effectively binds to critical sites within enzymes involved in cancer progression, showcasing its potential as a therapeutic agent .

Structure-Activity Relationship (SAR)

Computational models have been employed to predict the biological activity spectra based on structural features. The presence of halogen atoms appears to enhance lipophilicity and improve binding affinity to target proteins.

Chemical Reactions Analysis

Esterification Reactions

The methanol group undergoes esterification with carboxylic acids or acyl chlorides. A representative example involves coupling with 2,6-difluoro-4-(5-propyl-1,3-dioxan-2-yl)benzoic acid using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dry dichloromethane (DCM) at 30°C for 48 hours .

Reagents/ConditionsProductYieldReference
DCC, DMAP, DCM, 30°C, 48hBiphenyl-4-yl benzoate derivative73%

This reaction proceeds via activation of the carboxylic acid to form an intermediate acyloxyphosphonium ion, which reacts with the methanol group to yield the ester .

Oxidation Reactions

The primary alcohol (-CH2_2
OH) is oxidized to a carboxylic acid (-COOH) or aldehyde (-CHO) under controlled conditions. Potassium permanganate (KMnO4_4
)
in acidic media or pyridinium chlorochromate (PCC) in dichloromethane are commonly used.

Oxidizing AgentProductConditionsReference
KMnO4_4
, H2_2
SO4_4
text
| Biphenyl-4-carboxylic acid | Reflux, 6h |[3][5] |

| PCC, DCM | Biphenyl-4-carbaldehyde | RT, 12h | |

Oxidation outcomes depend on the steric and electronic effects of the halogen substituents, which hinder over-oxidation.

Nucleophilic Aromatic Substitution

The chlorine and fluorine atoms on the aromatic rings participate in SNAr (nucleophilic aromatic substitution) . For example, treatment with sodium methoxide (NaOMe) in dimethylformamide (DMF) at 120°C replaces chlorine with methoxy groups.

NucleophileProductConditionsReference
NaOMe, DMFMethoxy-substituted biphenyl120°C, 24h
NH3_3
, Cu catalystAmino-substituted biphenyl150°C, sealed tube

Fluorine substituents exhibit lower reactivity compared to chlorine due to stronger C-F bonds.

Cross-Coupling Reactions

The biphenyl framework enables Suzuki-Miyaura coupling with aryl boronic acids. A Pd(dppf)Cl2_2
catalyst and cesium carbonate base in 1,4-dioxane/water (3:1) at 90°C facilitate this reaction .

Coupling PartnerProductYieldReference
Aryl boronic acidExtended biphenyl system68%

This reaction retains the methanol group, enabling further functionalization .

Halogenation and Functional Group Interconversion

The methanol group can be converted to a chloromethyl derivative using thionyl chloride (SOCl2_2
)
in DCM at 0°C .

ReagentProductYieldReference
SOCl2_2
, DCM(Biphenyl-4-yl)chloromethane52%

This intermediate is pivotal for synthesizing ethers or amines via subsequent nucleophilic substitutions .

Stability and Side Reactions

The compound is sensitive to hydrolysis under strongly basic conditions (pH > 10), leading to cleavage of the methanol group. Storage in anhydrous solvents at -20°C is recommended for long-term stability.

Q & A

Q. What are the optimal synthetic routes for (3',4'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol?

Methodological Answer: The synthesis typically involves sequential halogenation and functionalization of biphenyl precursors. A plausible approach includes:

Halogenation : Start with a biphenyl scaffold and introduce fluorine substituents via electrophilic fluorination or halogen exchange reactions. Chlorination at the 3' and 4' positions can be achieved using chlorinating agents like Cl₂/FeCl₃ under controlled conditions.

Methanol Group Installation : Oxidative hydroxylation of a methyl group (e.g., using KMnO₄/H₂SO₄) or reduction of a carbonyl intermediate (e.g., NaBH₄-mediated reduction of a ketone precursor).

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or crystallization (using methanol/water mixtures) to isolate the product.

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC to avoid over-halogenation.
  • Use inert atmospheres (N₂/Ar) for moisture-sensitive intermediates.

Reference : Synthesis strategies for structurally related fluorinated benzyl alcohols (e.g., (2,3,5,6-tetrafluoro-4-methylphenyl)methanol) and chlorinated acetophenones .

Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Solvent Choice : Use deuterated DMSO or CDCl₃ to enhance solubility. For fluorinated regions, observe splitting patterns due to ¹⁹F-¹H coupling.
    • Key Peaks : The methanol proton (-OH) appears as a broad singlet (~1–5 ppm), while aromatic protons show complex splitting due to adjacent fluorine and chlorine atoms. Fluorine substituents deshield adjacent carbons, shifting ¹³C signals upfield.
  • IR Spectroscopy :
    • Confirm the -OH stretch (~3200–3600 cm⁻¹) and C-F stretches (1000–1300 cm⁻¹).

Q. How can X-ray crystallography resolve contradictions between spectroscopic and computational data?

Methodological Answer:

  • Crystal Growth : Use slow evaporation of a saturated solution (e.g., ethyl acetate/hexane) to obtain single crystals.
  • Data Collection : Employ a high-resolution diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Use SHELXL for structure solution and refinement. Compare bond lengths/angles with DFT-optimized geometries (e.g., Gaussian 16) to validate discrepancies.

Case Study : For fluorinated biphenyl derivatives, crystallographic data often reveals steric effects from halogen substituents that DFT may underestimate .

Q. What computational methods predict the reactivity of the methanol group in fluorinated environments?

Methodological Answer:

  • DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d,p) level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Solvent Effects : Use implicit solvation models (e.g., PCM for methanol/water) to assess hydrogen-bonding interactions.
  • Reactivity Trends : Fluorine’s electron-withdrawing effect increases the acidity of the -OH group, favoring esterification or oxidation reactions.

Q. How to address stability challenges during storage and handling?

Methodological Answer:

  • Storage : Store under inert gas (Ar) at –20°C in amber vials to prevent photodegradation.
  • Degradation Pathways : Monitor via HPLC for decomposition products (e.g., oxidation to ketones or cleavage of C-Cl bonds).
  • Stabilizers : Add 1% (w/w) BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation.

Reference : Safety protocols for halogenated methanols .

Q. What experimental designs are suitable for evaluating bioactivity in enzyme inhibition studies?

Methodological Answer:

  • Enzyme Assays :
    • Kinetic Studies : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to monitor inhibition in real-time.
    • IC₅₀ Determination : Perform dose-response curves (0.1–100 μM) in triplicate.
  • Controls : Include a positive inhibitor (e.g., tetrafluoroethylene glycol derivatives) and solvent blanks.

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